N-(2-chlorobenzyl)cyclopropanamine

Overview

Description

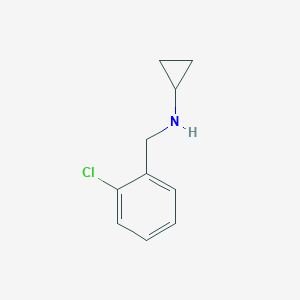

N-(2-chlorobenzyl)cyclopropanamine is an organic compound with the chemical formula C10H12ClN It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)cyclopropanamine typically involves the reaction of 2-chlorobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted cyclopropanamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)cyclopropanamine has been investigated for its potential as a pharmaceutical intermediate. Its structural similarities to other biologically active compounds suggest that it may exhibit significant pharmacological properties. Compounds with similar structures have been studied for their roles as agonists at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various psychiatric disorders .

Key Findings:

- 5-HT2C Selectivity: Research indicates that modifications of cyclopropanamine derivatives can lead to compounds with selective agonistic activity at the 5-HT2C receptor, which may have antipsychotic effects .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have focused on its ability to inhibit the growth of various bacterial strains, particularly Gram-negative bacteria.

Quantitative Data:

- Minimum Inhibitory Concentration (MIC): An MIC value of 1.0 μM indicates potent antimicrobial activity against certain bacterial strains.

Case Study:

- A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, reporting MIC values of 32 µg/mL and 64 µg/mL respectively.

Organic Synthesis

This compound serves as an important substrate in organic synthesis. It can be utilized to prepare various derivatives through reactions such as oxidation and reduction.

Reactions:

- Synthesis Route: The compound can be synthesized from 2-chlorobenzyl chloride and cyclopropanamine, producing this compound along with hydrochloric acid as a byproduct.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorobenzyl)cyclopropanamine hydrochloride

- This compound derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a chlorobenzyl group. This combination imparts distinct chemical and biological properties that differentiate it from other cyclopropanamine derivatives .

Biological Activity

N-(2-Chlorobenzyl)cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClN and a molecular weight of 183.66 g/mol. The compound consists of a cyclopropane ring attached to a benzyl group with a chlorine substituent at the 2-position. Its structure can be represented as follows:

This combination of a strained cyclopropane ring and an aromatic benzene ring contributes to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The cyclopropane ring and the benzylamine moiety are crucial for its binding affinity and specificity.

1. Central Nervous System (CNS) Activity

Research indicates that this compound has potential applications in treating CNS conditions. Its mechanism likely involves modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated. For example, studies have suggested that similar cyclopropane-containing compounds exhibit significant activity at serotonergic receptors, which are critical in mood regulation and anxiety disorders .

2. Antiparasitic Activity

The compound's structure suggests potential antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that modifications to the cyclopropane structure can enhance activity against this parasite, indicating that this compound may serve as a lead compound for further development .

Table 1: Biological Activity Data

Research Applications

This compound is employed in various research applications, including:

- Synthesis of Bioactive Molecules : It serves as a building block in organic synthesis for developing more complex pharmaceuticals.

- Mechanistic Studies : Researchers utilize this compound to study the effects of cyclopropane-containing molecules on biological systems.

- Drug Development : Its unique structure allows exploration of new therapeutic targets, particularly in CNS disorders and parasitic infections.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJYLAWVUWEHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356826 | |

| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-33-8 | |

| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.